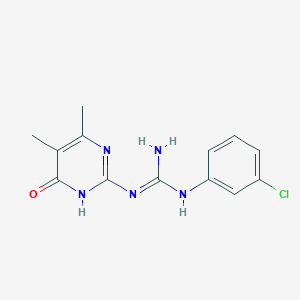![molecular formula C23H24N2O3 B6021960 N-[4-(1-adamantyl)phenyl]-4-nitrobenzamide](/img/structure/B6021960.png)
N-[4-(1-adamantyl)phenyl]-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-adamantyl)phenyl]-4-nitrobenzamide, also known as ADNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of organic compounds known as benzamides and is characterized by the presence of a nitro group and an adamantyl group in its molecular structure.
作用机制
The mechanism of action of N-[4-(1-adamantyl)phenyl]-4-nitrobenzamide is not fully understood. However, studies have shown that the compound interacts with specific proteins and enzymes in living cells, leading to alterations in their activity and function. This interaction may be responsible for the observed fluorescence properties of this compound and its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on living cells. Studies have demonstrated that the compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to inhibit the activity of specific enzymes involved in the development of Alzheimer's disease, suggesting its potential use in the treatment of this condition.
实验室实验的优点和局限性
One of the main advantages of N-[4-(1-adamantyl)phenyl]-4-nitrobenzamide is its strong fluorescence properties, making it an ideal candidate for bioimaging applications. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the compound may exhibit non-specific binding to certain proteins, which may affect the accuracy of the results obtained.
未来方向
There are several future directions for research on N-[4-(1-adamantyl)phenyl]-4-nitrobenzamide. One potential area of interest is the development of new drugs based on the compound for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in bioimaging and other fields of research. Finally, the synthesis of modified versions of this compound may lead to the development of compounds with improved properties and reduced toxicity.
合成方法
The synthesis of N-[4-(1-adamantyl)phenyl]-4-nitrobenzamide involves the reaction between 4-nitrobenzoyl chloride and 1-adamantylamine in the presence of a base such as triethylamine. The reaction leads to the formation of this compound as a yellow crystalline solid with a high yield. The purity of the compound can be improved through recrystallization and further purification techniques.
科学研究应用
N-[4-(1-adamantyl)phenyl]-4-nitrobenzamide has been extensively studied for its potential applications in various fields of research. One of the main areas of interest is its use as a fluorescent probe for bioimaging applications. The compound exhibits strong fluorescence properties, making it an ideal candidate for visualizing biological processes in living cells. Additionally, this compound has been investigated for its potential use in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.
属性
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c26-22(18-1-7-21(8-2-18)25(27)28)24-20-5-3-19(4-6-20)23-12-15-9-16(13-23)11-17(10-15)14-23/h1-8,15-17H,9-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOBZYGLSQJSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6021878.png)
![N-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B6021886.png)
![2-methyl-9-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6021890.png)
![5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6021892.png)
![ethyl 3-amino-6-phenyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6021893.png)

![1-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine](/img/structure/B6021899.png)

![3-(2-hydroxyphenyl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B6021914.png)
![N-[4-({2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)phenyl]acetamide](/img/structure/B6021935.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide](/img/structure/B6021936.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-pyridinyl)propanamide](/img/structure/B6021941.png)
![(1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinyl)(diphenyl)methanol](/img/structure/B6021950.png)
![1-[6-(4-{4-[hydroxy(phenyl)methyl]-1H-1,2,3-triazol-1-yl}-1-piperidinyl)-3-pyridinyl]ethanone](/img/structure/B6021955.png)